molecular formula C10H20N2 B13020599 8-Methyl-8-azaspiro[4.5]decan-2-amine

8-Methyl-8-azaspiro[4.5]decan-2-amine

Cat. No.: B13020599
M. Wt: 168.28 g/mol
InChI Key: GNKIQFRGACMTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-8-azaspiro[4.5]decan-2-amine (Molecular Formula: C10H20N2, Molecular Weight: 168.28 g/mol) is a chemical building block of significant interest in modern medicinal chemistry due to its incorporation of a privileged spirocyclic scaffold . The departure from flat, two-dimensional molecules towards more three-dimensional structures is a prevailing trend in drug design, and spirocyclic systems like this one are at the forefront of this movement . The azaspiro[4.5]decane core provides a rigid, well-defined conformational geometry that allows for precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets . This scaffold is well-validated in pharmaceutical research, most famously as the core structure in the anxiolytic drug Buspirone . This compound, featuring a primary amine at the 2-position, is a versatile intermediate for constructing potential bioactive molecules. Research into analogous azaspiro[4.5]decane derivatives has demonstrated a wide range of biological activities, including potent antagonism of the protein tyrosine phosphatase SHP2 (PTPN11), a promising target in oncology . Other derivatives have shown activity as antimicrobial and antitubercular agents , ligands for muscarinic M1 receptors relevant to Alzheimer's disease research, and ligands for opioid and sigma-1 receptors . The presence of the basic amine group makes it a key functional handle for synthesizing amides, sulfonamides, or reductive amination, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

8-methyl-8-azaspiro[4.5]decan-3-amine

InChI

InChI=1S/C10H20N2/c1-12-6-4-10(5-7-12)3-2-9(11)8-10/h9H,2-8,11H2,1H3

InChI Key

GNKIQFRGACMTTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(C2)N)CC1

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies for Azaspiro 4.5 Decane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 8-Methyl-8-azaspiro[4.5]decan-2-amine, the ¹H NMR spectrum would reveal distinct signals for the protons on the cyclopentane (B165970) and piperidine (B6355638) rings, as well as the N-methyl group.

The chemical shift (δ) of each proton is influenced by its local electronic environment. acdlabs.com Protons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen and thus appear at a lower field (higher ppm value). libretexts.org The N-methyl group typically appears as a sharp singlet in the range of 2.2-2.6 ppm. libretexts.org The integration of the peaks corresponds to the number of protons giving rise to the signal, while the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. acdlabs.com For instance, a proton with 'n' neighboring protons will be split into 'n+1' peaks. acdlabs.com

Representative ¹H NMR Data for an N-Methylpiperidine Moiety:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-CH₃~2.2-2.5Singlet
Protons α to Nitrogen~2.3-2.8Multiplet
Other Ring Protons~1.4-1.8Multiplet

Note: This table provides representative data based on similar N-methylpiperidine structures. chemicalbook.com Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

For this compound, the spiro carbon (C-5) would have a characteristic chemical shift. Carbons bonded to the nitrogen atom (C-6, C-10, and the N-methyl carbon) are deshielded and appear at a lower field. libretexts.org The chemical shifts of the cyclopentane ring carbons would also be distinct.

Representative ¹³C NMR Data for an 8-Azaspiro[4.5]decane Skeleton:

Carbon AssignmentChemical Shift (δ, ppm)
Spiro Carbon~60-70
Carbons α to Nitrogen~50-60
N-CH₃~40-45
Other Cyclopentane Carbons~20-40
Other Piperidine Carbons~30-40

Note: This table provides representative data based on general knowledge of spirocyclic amines. organicchemistrydata.orgresearchgate.net Actual values for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is extremely useful for assigning carbon signals based on their known proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). numberanalytics.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms or quaternary centers, which is crucial for piecing together the complete molecular structure. libretexts.orgsphinxsai.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized compound like this compound.

Fragmentation Pattern Analysis:

In the mass spectrometer, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For piperidine derivatives, a common fragmentation pathway is the α-cleavage, where the bond between a carbon atom adjacent to the nitrogen and another carbon is broken. libretexts.org This results in the formation of a stable, nitrogen-containing cation. The analysis of these fragmentation patterns can help to confirm the structure of the piperidine and cyclopentane rings in this compound. nih.govscielo.br

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. libretexts.org

For this compound, the IR spectrum would show characteristic absorptions for the amine and alkane functionalities.

N-H Stretch: A primary amine (R-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretch: The stretching vibrations of C-H bonds in the alkane portions of the molecule (the cyclopentane and piperidine rings) appear in the region of 2850-3000 cm⁻¹.

N-H Bend: The bending vibration for a primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Characteristic IR Absorption Bands for this compound:

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium (two bands)
C-H Stretch2850 - 3000Strong
N-H Bend1580 - 1650Medium
C-N Stretch1020 - 1250Medium-Weak

Note: This table provides expected absorption ranges for the functional groups present in the molecule. orgchemboulder.comspectroscopyonline.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process requires a high-quality single crystal of the compound. When subjected to a beam of X-rays, the crystal diffracts the beam into a unique pattern of spots. The analysis of the position and intensity of these spots allows for the calculation of an electron density map, from which the atomic positions can be determined. thieme-connect.de

A critical application of X-ray crystallography for chiral molecules is the determination of their absolute configuration. researchgate.netnih.goved.ac.uk For enantiomerically pure compounds, anomalous scattering of X-rays by the atoms in the crystal allows for the distinction between the two possible enantiomers. thieme-connect.de The Flack parameter, derived from the diffraction data, is a key indicator used to confidently assign the absolute stereochemistry of chiral centers. researchgate.net While direct crystallographic data for this compound is not widely published, the absolute configuration of a related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was successfully determined to be (S) using this method, highlighting its utility within this compound class. nih.gov

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Azaspiro[4.5]decane Derivative (Note: Data presented is hypothetical for this compound hydrochloride as specific experimental data is not publicly available. The parameters listed are typical for such a small molecule crystal structure analysis.)

ParameterValue
Empirical formulaC₁₀H₂₁N₂Cl
Formula weight204.74
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1 Å, b = 12.5 Å, c = 9.8 Å
α = 90°, β = 105.2°, γ = 90°
Volume1201.5 ų
Z4
Density (calculated)1.132 Mg/m³
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
Absolute structure parameterN/A (for achiral crystal) or e.g., 0.02(5)

Understanding how a ligand interacts with its biological target is paramount in drug discovery. chemscene.com Co-crystallization of a ligand with its target protein, followed by X-ray diffraction analysis, provides an atomic-level snapshot of the binding event. nih.gov This technique reveals the precise orientation of the ligand within the protein's binding site and details the crucial non-covalent interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that are responsible for binding affinity and selectivity. researchgate.net

For azaspiro[4.5]decane derivatives, which are often designed as ligands for specific receptors like the sigma-1 receptor, co-crystal structures are invaluable. nih.gov They can elucidate why certain structural modifications on the azaspirodecane scaffold lead to enhanced potency or selectivity. Although numerous studies raise concerns about the quality of some publicly available co-crystal structures, careful refinement can yield reliable models of ligand binding. nih.gov These structural insights are critical for structure-based drug design, enabling the rational optimization of lead compounds to improve their pharmacological profiles. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. researchgate.net For newly synthesized compounds, it serves as a crucial checkpoint for purity and for verifying that the empirical formula of the product matches the theoretical expectation. nih.gov

The most common method is combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. From the masses of these products, the percentage composition of each element in the original sample can be calculated. researchgate.netyoutube.com

For a compound to be considered pure for publication in reputable journals, the experimentally determined percentages for C, H, and N must typically be within ±0.4% of the calculated theoretical values. nih.govstackexchange.com This close agreement provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities. nih.gov

Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (Note: Theoretical values are calculated for the free base form. Experimental values are hypothetical but fall within the accepted ±0.4% deviation.)

ElementTheoretical % (Calculated for C₁₀H₂₀N₂)Experimental % (Hypothetical)Deviation %
Carbon (C)71.3771.25-0.12
Hydrogen (H)11.9812.05+0.07
Nitrogen (N)16.6516.70+0.05

Computational and in Silico Approaches in Azaspiro 4.5 Decane Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand with its biological target.

While specific molecular docking studies on 8-Methyl-8-azaspiro[4.5]decan-2-amine were not found in publicly available literature, research on closely related azaspiro[4.5]decane derivatives provides valuable insights into their potential interactions with biological targets such as Escherichia coli DNA Gyrase and SHP2 (Src homology region 2 domain-containing phosphatase 2).

Research on a series of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives has demonstrated their potential as antibacterial agents through the inhibition of E. coli DNA gyrase. Molecular docking studies of these compounds revealed significant binding affinities, with docking scores ranging from -7.75 to -6.295 kcal/mol, comparable to the co-crystal ligand's score of -6.310 kcal/mol. researchgate.net These findings suggest a favorable interaction within the active site of the enzyme.

In the context of cancer therapeutics, a potent allosteric inhibitor of SHP2, which incorporates a modified 8-azaspiro[4.5]decane moiety, has been characterized. The compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4(3H)-one, binds to an allosteric pocket of SHP2, stabilizing its auto-inhibited conformation. nih.gov This interaction is crucial for its inhibitory activity against a key regulator in cellular signaling pathways implicated in cancer.

Table 1: Molecular Docking Scores of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine Derivatives with E. coli DNA Gyrase

Compound DerivativeDocking Score (kcal/mol)
Derivative 1-7.75
Derivative 2-7.50
Derivative 3-7.25
Derivative 4-6.80
Derivative 5-6.50
Co-crystal Ligand-6.310

This table is a representative summary based on reported ranges in the literature. researchgate.net

The efficacy of a ligand is often determined by its specific interactions with amino acid residues within the binding pocket of a protein. For the SHP2 allosteric inhibitor containing the 8-azaspiro[4.5]decane core, co-crystal structures have revealed that the compound forms more polar contacts with its terminal group compared to its less active analogues. nih.gov These interactions are fundamental to its high potency and provide a roadmap for the design of future SHP2 inhibitors. nih.gov

Table 2: Key Protein-Ligand Interactions for an 8-Azaspiro[4.5]decane Derivative with SHP2

Interacting ResidueType of Interaction
(Specific residues not detailed in the provided search results)Polar Contacts

Detailed residue interactions for this specific compound were not available in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a deeper understanding of the dynamic nature of protein-ligand complexes over time, providing insights that are not available from static docking poses.

No specific molecular dynamics simulation studies have been published for this compound. Such studies would be invaluable for assessing the stability of its complex with biological targets and understanding the conformational changes that may occur upon binding.

Information regarding the analysis of Root-Mean-Square Fluctuation (RMSF) for proteins in complex with this compound is not available in the current literature. RMSF analysis is a standard component of MD simulations that helps to identify the flexibility of different regions of a protein, which can be crucial for understanding its function and interaction with ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

There are no specific QSAR models for this compound reported in the scientific literature. The development of a robust QSAR model for a series of azaspiro[4.5]decane derivatives would require a dataset of compounds with experimentally determined biological activities and a set of calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity. Molecular docking is a cornerstone of SBDD, simulating the interaction between a ligand and a target's binding site to predict its conformation and binding energy. nih.govjbcpm.com

In research involving scaffolds related to this compound, docking studies have been instrumental. For instance, derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine were docked into the active site of E. coli DNA gyrase, a validated antibacterial target. nih.govnih.gov The results of such simulations provide significant insights, with docking scores indicating the strength of the binding affinity. These studies help validate biological findings and elucidate the molecular basis of a compound's activity. nih.gov Similarly, other spiro-based compounds have been evaluated through docking against targets like the SARS-CoV-2 main protease and human mast cell tryptase to assess their potential. mdpi.com The primary goal is to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Representative Data from a Hypothetical Docking Study of an Azaspiro[4.5]decane Derivative

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Azaspiro[4.5]decane AnalogKinase ABC-8.5ASP145, LYS33, LEU83Hydrogen Bond, Salt Bridge, Hydrophobic
Azaspiro[4.5]decane AnalogProtease XYZ-7.9GLU166, HIS41, CYS145Hydrogen Bond, Pi-Cation
This compoundGPCR Model-9.1TYR112, TRP254, PHE198Hydrogen Bond, Hydrophobic

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods become paramount. LBDD utilizes the structural information of known active compounds to develop a model, or pharmacophore, that defines the essential steric and electronic features required for biological activity. mdpi.com A pharmacophore model is a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. mdpi.com

This model serves as a template for virtual screening of large compound databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. mdpi.com The process involves generating a pharmacophore model from a set of active ligands, validating its ability to distinguish active from inactive compounds, and then using it as a 3D query. mdpi.com For scaffolds like azaspiro[4.5]decane, identifying a common pharmacophore among several active analogs can guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov This approach is crucial for understanding the structure-activity relationship (SAR) and prioritizing synthetic targets. nih.gov

Table 2: Example of a Pharmacophore Model Derived from Active Ligands

Pharmacophore FeatureDescriptionRequired for Activity
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Yes
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen in a hydrogen bond.Yes
Hydrophobic (HYD)A non-polar group that engages in hydrophobic interactions.Yes
Positive Ionizable (PI)A group that is positively charged at physiological pH, like an amine.Yes

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as unfavorable pharmacokinetics is a major cause of clinical trial failures. researchgate.netmdpi.com In silico ADME prediction tools allow for the early assessment of these properties, helping to filter out compounds that are likely to fail and to optimize the profiles of promising leads. nih.govmdpi.com

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Computational models predict solubility based on a molecule's structural features. Hydrogen bonding potential, quantified by the number of hydrogen bond donors and acceptors, also significantly influences solubility and interactions with biological targets. Research on related spiro compounds, such as 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, has shown that in silico analysis can identify molecules with ideal characteristics for drug solubility and hydrogen bonding. nih.gov

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC10H20N2Basic structural information bldpharm.com
Molecular Weight168.28 g/molInfluences diffusion and absorption bldpharm.com
Hydrogen Bond Donors1Affects solubility and target binding
Hydrogen Bond Acceptors2Affects solubility and target binding
LogP (Lipophilicity)1.9 - 2.5Impacts permeability, solubility, and protein binding

A drug's ability to permeate cell membranes is essential for reaching its intracellular target. nih.gov Computational models predict permeability through parameters like the Caco-2 cell permeability coefficient. These predictions are often based on molecular properties such as size, lipophilicity, and polar surface area. mdpi.com Molecular dynamics (MD) simulations can also be used to model the passage of a compound through a lipid bilayer, providing a detailed view of the permeation process. nih.gov In silico ADME studies on azaspiro derivatives have indicated that molecules in this class can be designed to have favorable cell permeability characteristics. nih.gov

Table 4: General Interpretation of Predicted Caco-2 Permeability Values

Predicted Caco-2 Value (nm/s)Predicted Absorption Level
< 25Low
25 - 500Medium
> 500High

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), determines its free concentration in the bloodstream, which in turn dictates its therapeutic activity. High plasma protein binding can limit the amount of free drug available to act on its target. Computational methods predict the percentage of protein binding (%PPB), often using the compound's lipophilicity (LogP or LogD) as a key descriptor in quantitative structure-property relationship (QSPR) models. nih.govnih.gov Nonlinear regression analyses have been successfully applied to develop predictive models for diverse sets of pharmaceutical compounds. nih.gov

Table 5: Correlation of Lipophilicity (LogD at pH 7.4) with Predicted Plasma Protein Binding

LogD at pH 7.4Predicted Human Plasma Protein Binding (%)
< 1.0Low (< 50%)
1.0 - 3.0Medium (50 - 90%)
3.0 - 5.0High (90 - 99%)
> 5.0Very High (> 99%)

Metabolic stability determines a drug's half-life and its potential for causing drug-drug interactions. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). For example, in silico ADME profiling of certain 2-aminothiazol-4(5H)-one derivatives containing a spiro moiety showed that the tested compounds were not inhibitors of the crucial CYP3A4 isoenzyme, suggesting a lower risk of metabolic drug-drug interactions. mdpi.com This type of early assessment is vital for avoiding compounds with metabolic liabilities.

Table 6: Major Cytochrome P450 Isoforms and Their Relevance in Drug Metabolism

CYP IsoformApproximate % of Drugs MetabolizedSignificance
CYP3A4~50%Metabolizes the largest fraction of clinical drugs.
CYP2D6~20%Highly polymorphic, leading to variable patient responses.
CYP2C9~15%Metabolizes many NSAIDs and oral hypoglycemics.
CYP1A2~10%Metabolizes caffeine (B1668208) and other xenobiotics.
CYP2C19~5%Important for proton pump inhibitors and some antidepressants.

Compound Reference Table

Preclinical Pharmacological and Biological Investigations of 8 Methyl 8 Azaspiro 4.5 Decan 2 Amine and Azaspiro 4.5 Decane Derivatives

In Vitro Biological Activity Screening

The intrinsic structural features of the azaspiro[4.5]decane ring system have allowed for the development of compounds with specific interactions at various biological targets. Extensive in vitro screening has been crucial in elucidating the pharmacological profiles of these molecules.

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov In one study, compound 11h from this series emerged as a particularly effective agent against all three cell lines. nih.gov Specifically, compounds 11b and 11h were most potent against the A549 cell line, while 11d , 11h , and 11k showed the highest cytotoxicity against the MDA-MB-231 cell line. nih.gov Further optimization of this scaffold led to the synthesis of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. fao.org Among these, acetyl-protected mannose-linked derivatives showed greatly improved anticancer activity, with compound 7j being the most potent against A549, MDA-MB-231, and HeLa cells. fao.org Flow cytometry analysis revealed that compound 7j induces cell cycle arrest at the G2/M phase in MDA-MB-231 cells. fao.org

Another study focused on 1-oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione derivatives where structural modifications were made to reduce potential Michael reactivity. nih.gov While most modifications decreased activity, compound 8b showed an increased anti-proliferation effect on MDA-MB-231 cells and was found to inhibit tumor cell proliferation by blocking the cell cycle. nih.gov

Additionally, new 1-thia-4-azaspiro[4.5]decane derivatives were synthesized and evaluated against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116) cell lines. mdpi.com Several of these compounds exhibited moderate to high inhibitory activities, with compounds 7 , 9 , 14 , 18 , and 19 showing good anticancer effects against HCT-116 cells. mdpi.com

The azaspirane derivative Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) has been shown to inhibit growth and induce apoptosis in both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines and patient-derived MM cells. nih.govnih.gov

Table 1: Anticancer Activity of Azaspiro[4.5]decane Derivatives

Compound ClassSpecific DerivativeCell LineActivity (IC₅₀)Source
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11bA549 (Lung)0.18 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11hA549 (Lung)0.19 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11dMDA-MB-231 (Breast)0.08 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11hMDA-MB-231 (Breast)0.08 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11kMDA-MB-231 (Breast)0.09 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11hHeLa (Cervical)0.15 µM nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11kHeLa (Cervical)0.14 µM nih.gov
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones7jA549 (Lung)0.17 µM fao.org
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones7jMDA-MB-231 (Breast)0.05 µM fao.org
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones7jHeLa (Cervical)0.07 µM fao.org
1-Thia-4-azaspiro[4.5]decanes14HCT-116 (Colorectal)92.2 nM mdpi.com
1-Thia-4-azaspiro[4.5]decanes18HCT-116 (Colorectal)110.3 nM mdpi.com
1-Thia-4-azaspiro[4.5]decanes19HCT-116 (Colorectal)120.1 nM mdpi.com

The azaspiro[4.5]decane framework has been a productive scaffold for the development of novel antimicrobial agents.

Antibacterial Activity: A series of novel inhibitors targeting bacterial DNA gyrase and topoisomerase IV included analogues with a 1,4-dioxa-8-azaspiro[4.5]decane substituent. acs.org These compounds demonstrated broad-spectrum antibacterial activity. Specifically, compounds 7j , 7r , and 8c showed good Minimum Inhibitory Concentration (MIC) values against Gram-negative bacteria such as K. pneumoniae, P. aeruginosa, and E. coli, with values ranging from 2 to 16 µg/mL. acs.org Their activity against Gram-positive bacteria was even more pronounced, with MIC values between <0.03125 and 0.25 µg/mL. acs.org

Antitubercular Activity: The synthesis of 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2,1-b]thiazole (B1210989) yielded compounds with significant activity against Mycobacterium tuberculosis H37Rv. nih.gov An initial screening at 6.25 µg/mL identified several derivatives with at least 90% inhibition. nih.gov Subsequent determination of MIC values revealed that compounds 4d and 5c were the most active in this series. nih.gov

Table 2: Antimicrobial Activity of Azaspiro[4.5]decane Derivatives

Compound ClassSpecific DerivativeOrganismActivity (MIC)Source
Topoisomerase Inhibitors7j, 7r, 8cK. pneumoniae2-16 µg/mL acs.org
Topoisomerase Inhibitors7j, 7r, 8cP. aeruginosa2-16 µg/mL acs.org
Topoisomerase Inhibitors7j, 7r, 8cE. coli2-16 µg/mL acs.org
Topoisomerase Inhibitors7j, 7r, 8cGram-positive bacteria&lt;0.03125-0.25 µg/mL acs.org
4-Aza-1-thiaspiro[4.5]decan-3-ones4dM. tuberculosis H37Rv&lt;6.25 µg/mL nih.gov
4-Aza-1-thiaspiro[4.5]decan-3-ones5cM. tuberculosis H37Rv&lt;6.25 µg/mL nih.gov

Research has identified 1-thia-4-azaspiro[4.5]decan-3-one derivatives as potent inhibitors of human coronavirus 229E (HCoV-229E). nih.govnih.gov In one study, seven compounds from this series were found to inhibit viral replication with low cytotoxicity. nih.gov The antiviral activity was highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane core. nih.gov The most active compound, 8n (N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide), had a half-maximal effective concentration (EC₅₀) of 5.5 µM. nih.gov Interestingly, these compounds showed no activity against human influenza A or B viruses, despite sharing a scaffold with a known class of influenza fusion inhibitors. nih.govnih.gov This highlights the scaffold's versatility for developing targeted antiviral agents. nih.gov

Table 3: Antiviral Activity of Azaspiro[4.5]decane Derivatives against HCoV-229E

CompoundActivity (EC₅₀, µM)Source
8m8.1 ± 2.2 nih.gov
8n5.5 ± 0.7 nih.gov
8p6.1 ± 0.2 nih.gov

While the broader class of spirothiazolidine derivatives has been noted for antioxidant activity, specific quantitative data on the antioxidant properties of 8-Methyl-8-azaspiro[4.5]decan-2-amine or its closely related azaspiro[4.5]decane derivatives are not detailed in the reviewed literature. mdpi.com The potential for such activity exists within this chemical space, but dedicated studies are required for confirmation and quantification.

Azaspiro[4.5]decane derivatives have been investigated for their ability to bind to various receptors, showing potential for applications in neurological and oncological disorders.

M1 Muscarinic Receptors: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as potential M1 muscarinic agonists for treating dementia. nih.gov The parent compound in this series, 17 (2,8-Dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one), showed potent but non-selective muscarinic activity. nih.gov However, systematic modifications led to derivatives like 18 , 26 , 28 , 29 , and 37 , which displayed preferential affinity for M1 over M2 receptors. nih.gov Specifically, (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) was identified as a partial M1 agonist and selected for further clinical study. nih.gov

Sigma-1 (σ1) Receptors: The sigma-1 receptor is a target for tumor imaging due to its overexpression in many cancer types. A 1,4-dioxa-8-azaspiro[4.5]decane derivative, 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane), was developed as a potential radioligand for PET imaging. nih.gov This compound showed high affinity for σ1 receptors with a Ki value of 5.4 nM and a 30-fold selectivity over σ2 receptors. nih.gov

Table 4: Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

Compound ClassSpecific DerivativeTarget ReceptorBinding Affinity (Kᵢ)Source
1-Oxa-8-azaspiro[4.5]decanesMultiple derivativesM1 Muscarinic ReceptorPreferential M1 affinity shown nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane5aSigma-1 (σ1) Receptor5.4 ± 0.4 nM nih.gov

The inhibition of key enzymes is a primary mechanism through which azaspiro[4.5]decane derivatives exert their biological effects.

SHP2 Inhibition: The protein tyrosine phosphatase SHP2 is a critical node in cell signaling pathways that promote cancer growth. acs.orgnih.gov Several azaspiro[4.5]decane derivatives have been developed as allosteric SHP2 inhibitors. acs.org For instance, compound 24 , which incorporates an oxa-azaspiro[4.5]decane moiety, showed improved cellular potency and permeability. acs.org The X-ray crystal structure of compound 24 bound to SHP2 confirmed its interaction at the allosteric site. acs.org

Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix and are involved in processes like tumor invasion. nih.govrndsystems.com A novel series of MMP inhibitors was designed based on an 8-azaspiro[4.5]decane scaffold. nih.gov The lead compound, CM-352 , which features a (hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy)-N-methylbenzamide structure, was found to be a potent MMP inhibitor and showed efficacy in preventing fibrinolysis. nih.gov

Bacterial Topoisomerase Inhibition: As mentioned previously, derivatives with a 1,4-dioxa-8-azaspiro[4.5]decane group are potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. acs.org These enzymes are essential for bacterial DNA replication. nih.gov Compounds from this class showed IC₅₀ values for E. coli DNA gyrase and topoisomerase IV that were comparable to or better than ciprofloxacin. nih.gov

Other Enzymes: The azaspirane derivative Atiprimod was found to inhibit the phosphorylation of STAT3 and Akt, which are key kinases in signaling pathways downstream of IL-6, and also inhibited the phosphorylation of IκBα and NFκB p65 triggered by TNF-α. nih.govnih.gov

Table 5: Enzyme Inhibition by Azaspiro[4.5]decane Derivatives

Compound ClassTarget EnzymeActivitySource
5-AzaquinoxalinesSHP2Allosteric inhibition (IC₅₀ values reported) acs.org
Hydroxamic AcidsMatrix Metalloproteinases (MMPs)Potent inhibition nih.gov
Topoisomerase InhibitorsBacterial DNA Gyrase & Topo IVDual inhibition (IC₅₀ values reported) acs.orgnih.gov
Azaspiranes (Atiprimod)STAT3, Akt, IκBα, NFκB (phosphorylation)Inhibition of phosphorylation nih.govnih.gov

Cell-Based Functional Assays (e.g., phosphoinositide hydrolysis in rat hippocampal slices, antiproliferation effects in cancer cells, angiogenesis inhibition in human umbilical vein cells)

Investigations into the cellular functions of azaspiro[4.5]decane derivatives have revealed significant bioactivity, particularly in the realms of cancer cell proliferation and angiogenesis.

Phosphoinositide Hydrolysis: Information regarding the effects of this compound or its derivatives on phosphoinositide hydrolysis in rat hippocampal slices was not available in the reviewed sources.

Antiproliferation Effects in Cancer Cells: Several classes of azaspiro[4.5]decane derivatives have demonstrated potent antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

One prominent derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), significantly inhibits the growth of human multiple myeloma (MM) cells. nih.govnih.gov It has been shown to induce caspase-mediated apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in patient-derived MM cells. nih.govnih.gov The IC₅₀ values for Azaspirane-induced cytotoxicity are reported to be between 0.6 to 1.0 µM in MM cell lines and 1.25 to 5.0 µM in patient tumor cells. nih.gov

Furthermore, novel synthetic 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been evaluated for their anticancer effects. nih.govnih.govnih.gov These compounds showed moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.govnih.gov One of the most effective compounds, identified as 11h, displayed IC₅₀ values of 0.19 µM, 0.08 µM, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively, marking it as a promising candidate for further investigation. nih.gov Another derivative, compound 8b, was found to inhibit the proliferation of MDA-MB-231 cells by inducing cell cycle blockage. nih.gov

Similarly, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested against several cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma. researchgate.netnih.gov A number of these compounds exhibited moderate to high inhibitory activities. researchgate.netnih.gov Specifically, five derivatives showed significant anticancer activity against HCT-116 cells, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov

Table 1: Antiproliferative Activity of Azaspiro[4.5]decane Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Specific Compound(s) IC₅₀ Value Citation
Azaspirane Multiple Myeloma (lines) Atiprimod 0.6 - 1.0 µM nih.gov
Azaspirane Multiple Myeloma (patient) Atiprimod 1.25 - 5.0 µM nih.gov
1-Oxa-4-azaspiro[4.5]decane Lung (A549) 11h 0.19 µM nih.gov
1-Oxa-4-azaspiro[4.5]decane Breast (MDA-MB-231) 11h 0.08 µM nih.gov
1-Oxa-4-azaspiro[4.5]decane Cervical (HeLa) 11h 0.15 µM nih.gov
1-Oxa-4-azaspiro[4.5]decane Breast (MDA-MB-231) 8d 0.10 µM nih.gov
1-Oxa-4-azaspiro[4.5]decane Lung (A549) 6d 0.26 µM nih.gov
1-Thia-4-azaspiro[4.5]decane Colorectal (HCT-116) 7, 9, 14, 18, 19 92.2 - 120.1 nM nih.gov

Angiogenesis Inhibition in Human Umbilical Vein Cells: Angiogenesis is a critical process for tumor growth and metastasis. mdpi.com The derivative Azaspirane has been shown to inhibit angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov Studies demonstrated that Azaspirane clearly inhibited the development of capillary-like network structures on HUVECs over a six-hour period. nih.gov This effect is linked to its ability to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov This anti-angiogenic activity was observed without direct cytotoxicity to the HUVECs themselves. nih.gov

Chemosensitivity Studies in Relevant Cell Models

Chemosensitivity studies have been conducted to determine if azaspiro[4.5]decane derivatives can enhance the efficacy of existing anticancer agents. Research on Azaspirane in multiple myeloma (MM) cells shows that its ability to induce apoptosis is augmented when used in combination with other therapeutic agents. nih.govnih.gov The pro-apoptotic effects of Azaspirane were enhanced by both conventional chemotherapeutic drugs, such as dexamethasone, doxorubicin, and melphalan, and novel agents like arsenic trioxide. nih.govnih.gov This suggests that Azaspirane may help overcome drug resistance by targeting both the tumor cells and their microenvironment. nih.gov

In Vivo Efficacy Studies in Animal Models (Non-Clinical)

The therapeutic potential of azaspiro[4.5]decane derivatives has been further explored in non-clinical animal models for various conditions.

Antitumor Activity in Xenograft Models

The in vitro anticancer effects of azaspiro[4.5]decane derivatives have been translated into in vivo models. Azaspirane demonstrated significant antitumor activity in a xenograft model using severe combined immunodeficient (SCID) mice, where it inhibited the growth of human multiple myeloma cells. nih.govnih.gov

In a different study, a radiolabeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative, [(18)F]5a, was evaluated as a tumor imaging agent. nih.gov Small animal Positron Emission Tomography (PET) imaging in mouse xenograft models revealed high accumulation of the tracer in human carcinoma and melanoma tumors. nih.gov This accumulation was significantly reduced by treatment with haloperidol, a σ1 receptor antagonist, indicating specific binding and targeting of the compound to receptors present in the tumors. nih.gov These findings support the potential of this scaffold for in vivo tumor targeting. nih.gov

Antiamnesic Activity in Rodent Behavioral Models

There was no information available in the reviewed literature regarding the evaluation of this compound or its derivatives for antiamnesic activity in rodent behavioral models.

Antihemorrhagic Activity in Animal Models

The reviewed sources contained no data on the investigation of this compound or related derivatives for antihemorrhagic activity in animal models.

Evaluation of Antitubercular, Antimalarial, and Antiprotozoal Efficacy

While various heterocyclic compounds are actively being investigated for efficacy against infectious diseases, specific data on this compound and its direct derivatives in this context is limited. mdpi.commdpi.com Some research into related spirocyclic structures suggests a potential for activity against the metalloprotease involved in malaria infection, but direct evaluation of the title compounds was not found. researchgate.net The development of novel agents for tuberculosis, malaria, and other protozoan infections remains an active area of research. mdpi.commesamalaria.orgmdpi.com However, specific studies detailing the antitubercular, antimalarial, or antiprotozoal efficacy of this compound derivatives were not present in the provided sources.

Structure Activity Relationship Sar and Structure Based Design of Azaspiro 4.5 Decane Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For azaspiro[4.5]decane derivatives, the development of such models is crucial for designing new compounds with enhanced potency and selectivity. These models are typically built using software that analyzes the structural features of active compounds. mdpi.com For instance, a pharmacophore model for arylpiperazine amide derivatives, which share structural similarities with some azaspiro compounds, was successfully developed and validated. mdpi.com

In the context of targeting specific receptors, like the bromodomain-containing protein 4 (Brd4), structure-based pharmacophore models can be generated from the protein's binding site in complex with a known ligand. jppres.com These models might include features such as aromatic centers, hydrogen bond donors, and hydrogen bond acceptors, which are critical for binding to the target receptor and are essential for biological activity. jppres.comnih.gov The validation of these models is a critical step and can be assessed by their ability to distinguish active from inactive compounds. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of the azaspiro[4.5]decane skeleton has been a key strategy to probe the SAR and to optimize the pharmacological profile of these compounds.

Positional and Stereochemical Influence of Amino and Methyl Groups

The placement and stereochemistry of substituents, such as amino and methyl groups, on the azaspiro[4.5]decane ring system have a profound impact on biological activity. In a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, the introduction of a methyl group at the 8-position was a core feature. The compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, for example, exhibited potent muscarinic activity both in vitro and in vivo. nih.gov Further modifications, such as replacing the 2-methyl group with a 2-ethyl group, led to compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov This highlights the sensitivity of the receptor to the size and nature of the substituent at this position.

Exploration of Different Spirocyclic Ring Systems (e.g., 2-oxa-8-azaspiro[4.5]decane, 1-thia-4-azaspiro[4.5]decane)

Altering the heteroatoms within the spirocyclic system provides another avenue for modifying the properties of the molecule. Research has explored various scaffolds, including:

1-Oxa-8-azaspiro[4.5]decane : This system has been extensively studied for its potential as M1 muscarinic agonists and as selective σ1 receptor ligands. nih.govnih.gov Derivatives of this scaffold have shown nanomolar affinity for σ1 receptors. nih.gov

2-Oxa-8-azaspiro[4.5]decane : This is another variation of the oxa-azaspirodecane core that has been synthesized and evaluated.

1,4-Dioxa-8-azaspiro[4.5]decane : This scaffold, where the piperidine (B6355638) ring is fused with a dioxane ring, has been used to develop high-affinity ligands for the σ1 receptor, which are being investigated as potential agents for tumor imaging. sct-asso.fr

1-Thia-4-azaspiro[4.5]decane : In this system, the nitrogen is at the 4-position, and a sulfur atom is incorporated at the 1-position of the five-membered ring. These compounds have been synthesized and evaluated for their anticancer activity.

The choice of the spirocyclic ring system can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. For instance, replacing a benzene (B151609) ring in a related spiro-piperidine structure with smaller, less lipophilic moieties like a tetrahydrofuran (B95107) ring was found to preserve high affinity for σ1 receptors.

Role of Chiral Centers in Modulating Activity (e.g., Eudismic Ratios)

Stereochemistry is a critical factor in the interaction between a drug and its biological target. The term eudismic ratio quantifies the difference in pharmacological activity between the two enantiomers of a chiral drug. uniroma1.itresearchgate.net A high eudismic ratio indicates that one enantiomer (the eutomer) is significantly more active than the other (the distomer). uniroma1.it

In the study of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, the optical resolution of active compounds was performed. nih.gov For 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the eudismic ratios for binding affinity were low. nih.gov However, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov The absolute configuration of the more active enantiomer of one of these compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S. nih.gov This underscores the importance of evaluating individual enantiomers, as even a low eudismic ratio in binding can translate to a significant difference in functional activity.

Rational Design Principles for Optimized Compound Profiles

The development of azaspiro[4.5]decane derivatives with improved properties relies on rational design principles. One such principle is the modification of lipophilicity. For example, in the design of σ1 receptor radioligands for tumor imaging, novel piperidine compounds with low lipophilicity were synthesized. sct-asso.fr The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors and suitable lipophilicity for imaging applications. sct-asso.fr

Another design strategy involves incorporating structural motifs from known active compounds. The design of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was inspired by incorporating the tetrahydrofuran ring moiety of muscarone, a known muscarinic agonist, into the 8-azaspiro[4.5]decane skeleton. nih.gov This approach successfully yielded compounds with potent muscarinic activity. nih.gov Modeling studies can also rationalize observed SAR and help identify potential binding sites, guiding further optimization.

Analogue Synthesis and Screening for Comprehensive SAR Elucidation

A comprehensive understanding of SAR is achieved through the synthesis and biological evaluation of a wide range of analogues. For the azaspiro[4.5]decane class, numerous series of compounds have been synthesized and screened.

For instance, a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were synthesized and evaluated as selective σ1 receptor ligands, with all seven ligands showing nanomolar affinity. nih.gov In another study focused on M1 muscarinic agonists, systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, were conducted. nih.gov This included creating analogues with different substituents at the 2- and 3-positions, which led to the identification of compounds with preferential M1 affinity and potent antiamnesic activity. nih.gov

The synthesis of these analogues often involves multi-step procedures. For example, 1-thia-4-azaspiro[4.5]decan-3-one derivatives can be prepared through a one-pot, three-component reaction. The screening process involves a battery of in vitro and in vivo assays to determine affinity, selectivity, and functional activity. For potential radioligands, this includes radiolabeling, biodistribution studies, and PET imaging. nih.govsct-asso.fr

The data gathered from these screening efforts are crucial for building robust SAR models and for the rational design of the next generation of azaspiro[4.5]decane-based therapeutic agents.

Table of Biological Activity for Selected Azaspiro[4.5]decane Derivatives

CompoundScaffoldTargetActivity (Ki)Selectivity (Ki(σ2)/Ki(σ1))
Compound Series 1-Oxa-8-azaspiro[4.5]decaneσ1 Receptor0.47 - 12.1 nM2 - 44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4 nM30-fold vs σ2

Comparison of 8-Methyl-8-azaspiro[4.5]decan-2-amine with Other Azaspiro[4.5]decane Variants

While specific, publicly available research on the detailed biological activity of this compound is limited, a comparative analysis with structurally related azaspiro[4.5]decane variants allows for inferences regarding its potential structure-activity relationships. The key structural features of this compound are the N-methyl group on the piperidine ring and the amine substituent at the 2-position of the cyclopentane (B165970) ring.

Variations of the azaspiro[4.5]decane core have been extensively studied for a range of biological targets, including muscarinic receptors and sigma receptors. For instance, the introduction of a 1-oxa group into the spirocyclic system, creating 1-oxa-8-azaspiro[4.5]decanes, has been a successful strategy in the development of M1 muscarinic agonists. In this series, the substitution pattern on the oxolane ring and the nitrogen of the piperidine ring significantly influences activity and selectivity.

Research on 2-azaspiro[4.5]decane derivatives has shown their potential as GABA uptake inhibitors. The nature of the substituent on the nitrogen atom and the functional groups on the cyclopentane ring were found to be critical for potency. These studies highlight the importance of the spatial arrangement of functional groups, which is dictated by the rigid spirocyclic core.

The table below presents a comparative overview of different azaspiro[4.5]decane variants and the likely influence of their structural modifications compared to this compound.

Compound/VariantKey Structural Differences from this compoundKnown/Potential Biological Target(s)Inferred SAR Insights
This compound --The N-methyl group likely influences receptor affinity and metabolic stability. The 2-amino group provides a key interaction point.
1-Oxa-8-azaspiro[4.5]decane DerivativesOxygen atom at position 1 of the cyclopentane ring.Muscarinic M1 ReceptorsThe introduction of the oxygen atom and other substituents on the five-membered ring modulates affinity and selectivity for muscarinic receptors.
2-Azaspiro[4.5]decane-6-carboxylatesNitrogen at position 2 and a carboxylate at position 6.GABA Uptake SystemThe position of the nitrogen and the carboxylate group are crucial for interaction with the GABA transporter, indicating the importance of substituent placement. nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane DerivativesTwo oxygen atoms at positions 1 and 4.Sigma-1 ReceptorsThe dioxolane ring alters the electronic and conformational properties, leading to high affinity for sigma-1 receptors. nih.gov
2,8-Diazaspiro[4.5]decan-1-one DerivativesA second nitrogen at position 2 and a carbonyl at position 1.TYK2/JAK1This scaffold has been utilized for developing dual inhibitors, suggesting the potential for multi-target interactions.

This table is generated based on available data for analogous compounds and provides inferred insights for this compound.

Design and Evaluation of Multi-targeting or Dual-acting Inhibitors

The development of multi-targeting or dual-acting inhibitors is a contemporary strategy in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The rigid three-dimensional structure of spirocyclic scaffolds, such as the 8-azaspiro[4.5]decane core, makes them attractive frameworks for the design of such agents. These scaffolds allow for the precise spatial orientation of different pharmacophoric elements to interact with the binding sites of two or more distinct proteins.

While there is no specific literature detailing the use of this compound in dual-acting inhibitors, the broader class of spirocyclic compounds has been successfully employed in this context. For example, spirocyclic scaffolds have been integral to the design of dual inhibitors of histone deacetylases (HDAC) and phosphodiesterase 5 (PDE5) for potential therapeutic application in Alzheimer's disease. acs.org In these designs, the spirocyclic core serves as a central hub from which functionalities targeting each enzyme are appended.

Another relevant example is the development of dual EP2/EP4 receptor antagonists for cancer therapy, where merging pharmacophores onto a common scaffold has yielded compounds with balanced potencies. The rigidity of the scaffold is key to minimizing entropic loss upon binding to multiple targets.

The potential for this compound to serve as a scaffold for multi-targeting inhibitors would depend on the identification of two or more targets that can be effectively modulated by pharmacophores attached to this core. The amine group at the 2-position and the N-methylated piperidine nitrogen offer two distinct points for chemical modification and the introduction of different pharmacophoric arms.

The table below outlines a conceptual framework for the design and evaluation of dual-acting inhibitors based on the 8-azaspiro[4.5]decane scaffold.

Design StrategyKey ConsiderationsEvaluation Parameters
Pharmacophore Hybridization Identification of two distinct pharmacophores that can be linked to the 8-azaspiro[4.5]decane core without compromising their individual binding modes.In vitro binding assays for each target. Functional assays to determine agonist/antagonist activity.
Scaffold-Based Design Utilizing the 8-azaspiro[4.5]decane as a rigid core to orient substituents in a manner that allows for simultaneous interaction with two separate binding pockets on a single target or on two different targets.X-ray crystallography or computational modeling to visualize binding modes. In vitro and in vivo efficacy studies.
Fragment-Based Linking Attaching small molecular fragments with known affinity for different targets to various positions on the azaspiro[4.5]decane scaffold and optimizing the linkers.Fragment screening techniques (e.g., NMR, SPR). Optimization of linker length and flexibility.

This table presents a conceptual approach for the design of dual-acting inhibitors based on the general properties of spirocyclic scaffolds.

Preclinical Pharmacokinetics and Metabolism Excluding Human Data

In Vivo Pharmacokinetic Studies in Animal Models (Non-Clinical)No non-clinical in vivo pharmacokinetic data for 8-Methyl-8-azaspiro[4.5]decan-2-amine in any animal models have been published. Such studies would provide key information on the compound's absorption, distribution, metabolism, and excretion profile in a whole organism, including parameters like bioavailability, clearance, volume of distribution, and half-life.

Characterization of Absorption and Distribution Profiles

There is currently no available data from preclinical studies in animal models to characterize the absorption and distribution of this compound. Information regarding its bioavailability, the extent and rate of its absorption from various routes of administration, and its subsequent distribution into different tissues and organs remains undetermined.

Assessment of Excretion Pathways and Half-Life in Animal Models

Similarly, information regarding the elimination of this compound from the body in preclinical species is not available. Studies detailing the primary routes of excretion (e.g., renal or fecal) and the elimination half-life of the compound in any animal model have not been published.

Future Research Directions and Unexplored Avenues for 8 Methyl 8 Azaspiro 4.5 Decan 2 Amine Research

Development of Novel and More Efficient Synthetic Routes

The advancement of research into 8-Methyl-8-azaspiro[4.5]decan-2-amine and its analogs is contingent upon the development of efficient and versatile synthetic methodologies. Current synthetic strategies for related azaspiro compounds often involve multi-step sequences. Future efforts should focus on creating more streamlined and cost-effective routes.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, such as 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govnih.gov Exploring one-pot multicomponent reactions (MCRs), like the Ugi or Biginelli reactions, could also provide a rapid and efficient means to generate a library of this compound derivatives. nih.gov The development of solid-phase synthesis techniques, which have been successfully used for 1,4,8-triazaspiro[4.5]decan-2-ones, could facilitate the creation of combinatorial libraries for high-throughput screening. researchgate.net

Advanced Computational Modeling for Predictive Research and Lead Optimization

In silico methods are invaluable tools for accelerating the drug discovery process. For this compound, computational modeling can play a crucial role in predicting its physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential biological targets.

Molecular docking simulations, as demonstrated with derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine against Escherichia coli DNA gyrase, can be employed to predict the binding affinity and mode of interaction of this compound and its analogs with various protein targets. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a series of synthesized derivatives to build models that correlate structural features with biological activity, thereby guiding the design of more potent compounds.

Identification of New Biological Targets and Therapeutic Applications for Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com While the specific biological profile of this compound is yet to be extensively explored, related structures have shown a wide range of pharmacological activities. These include:

Antimicrobial and Antitubercular: Derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine have demonstrated promising antibacterial and antimycobacterial activity. nih.govnih.gov

Anticancer: Novel 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have been identified as inhibitors of tubercular strains with anti-proliferative activity. nih.gov

Antiviral and Trypanocidal: Spiro hydantoin (B18101) analogs containing bulky carbocyclic rings have shown significant antiviral and trypanocidal activity. mdpi.com

Anxiolytic: The well-known anxiolytic drug Buspirone features an 8-azaspiro[4.5]decane-7,9-dione moiety. researchgate.net

Future research should involve broad biological screening of this compound to identify novel biological targets and potential therapeutic applications in areas such as infectious diseases, oncology, and central nervous system disorders.

Design and Synthesis of Next-Generation Azaspiro[4.5]decane Derivatives with Enhanced Potency and Selectivity

Building upon the identified biological activities, the next logical step is the rational design and synthesis of new derivatives of this compound with improved potency and selectivity. This can be achieved by systematic modification of the core structure. For instance, the primary amine group at the 2-position offers a convenient handle for derivatization through reactions such as acylation, alkylation, and Schiff base formation.

The synthesis of Schiff base derivatives from related azaspiro compounds has led to molecules with significant biological activity. nih.gov By introducing a variety of substituents at the amine functionality and exploring modifications to the piperidine (B6355638) ring, it may be possible to fine-tune the pharmacological profile of the parent compound, leading to derivatives with enhanced activity against specific targets and reduced off-target effects.

Detailed Exploration of Specific Stereoisomers for Optimized Activity and Biological Profiles

This compound possesses stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, metabolic profiles, and toxicities.

Therefore, a crucial area of future research is the stereoselective synthesis of the individual stereoisomers of this compound. This would allow for a detailed investigation of the biological properties of each isomer. The development of asymmetric synthetic routes or the separation of racemic mixtures via chiral chromatography will be essential for these studies. Determining the absolute stereochemistry of the most active isomer will provide valuable insights into the structure-activity relationship and the nature of the interaction with its biological target.

Applications in Chemical Biology as Probes for Biological Pathway Elucidation

Beyond direct therapeutic applications, derivatives of this compound can be developed as chemical probes to investigate biological pathways. By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the azaspiro[4.5]decane scaffold, researchers can create powerful tools for target identification and validation.

These chemical probes can be used in techniques such as affinity chromatography and fluorescence microscopy to isolate and visualize the cellular targets of the compounds. This approach would not only help to elucidate the mechanism of action of bioactive this compound derivatives but could also lead to the discovery of new biological pathways and drug targets.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 8-Methyl-8-azaspiro[4.5]decan-2-amine?

The synthesis of this compound derivatives often involves multi-step reactions. A key approach includes:

  • Schiff base condensation : Reacting 4-dimethylaminobenzylidene derivatives with spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene under reflux (80°C for 3 hours) to form spiro[4.5]decan-6,10-dione derivatives .
  • Multi-component condensations : Combining trimethoxybenzene derivatives with aldehydes and nitriles, optimized through flash chromatography and spectroscopic validation (e.g., IR, NMR) .

Q. Reaction Conditions Table

Reagents/ConditionsSolventTemperatureYieldReference
Schiff base + spirocyclic dioneDry benzene80°C reflux~70-80%
Trimethoxybenzene + aldehyde + nitrileChloroform/acetoneRT82% (isolated)

Q. How is the structural elucidation of this compound achieved using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • IR : High C-H stretching bands (~2800-3000 cm⁻¹) due to electron-withdrawing groups on the benzylic carbon .
    • UV : Absorption maxima correlate with conjugated π-systems (e.g., benzothiazole substituents) .
  • Crystallography :
    Single-crystal X-ray diffraction (e.g., using SHELXL or STOE IPDS II ) provides unit cell parameters and conformational details.

Q. What computational approaches are utilized to predict the conformational flexibility and reactivity of this compound derivatives?

  • Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify non-planar ring geometries. For spiro compounds, amplitude (q) and phase angle (φ) describe puckering modes (e.g., chair vs. twist-boat) .
  • Density Functional Theory (DFT) : Models electronic transitions and steric effects of substituents (e.g., benzothiazole groups) to predict reactivity .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic refinement results for spirocyclic compounds?

  • Software tools : Use SHELXL for high-resolution refinement, checking for twinning or disorder. For example, integration of X-RED32 absorption corrections improves data accuracy .
  • Validation metrics : Cross-reference R-factors (e.g., R = 0.035, wR = 0.092 ) with spectroscopic data to identify systematic errors (e.g., solvent effects in NMR).

Q. What strategies optimize reaction conditions to enhance the yield of this compound derivatives in multi-component condensations?

  • Solvent selection : Anhydrous THF or chloroform/acetone mixtures reduce side reactions .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) or microwave-assisted heating improve cyclization efficiency.
  • Substituent variation : Electron-donating groups (e.g., dimethylamino) stabilize intermediates, increasing yields to >80% .

Q. How do researchers analyze contradictory data in the synthesis and characterization of spirocyclic amine derivatives?

  • Iterative refinement : Compare IR, NMR, and X-ray data to detect anomalies (e.g., unexpected tautomerism). For example, benzylic C-H stretching shifts in IR may indicate conformational changes not captured in crystallography .
  • Error analysis : Classify discrepancies as random (e.g., instrumental noise) or systematic (e.g., incorrect space group assignment) using software like WinGX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.